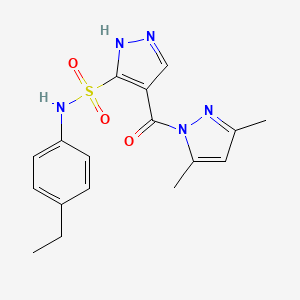

4-(3,5-二甲基-1H-吡唑-1-羰基)-N-(4-乙基苯基)-1H-吡唑-5-磺酰胺

描述

The compound "4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-ethylphenyl)-1H-pyrazole-5-sulfonamide" is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological properties, including antimicrobial and antiproliferative activities. The presence of both a pyrazole ring and a sulfonamide group in the compound suggests potential biological activity, possibly as an inhibitor of enzymes like carbonic anhydrases .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of diketones with hydrazines. In the case of pyrazole-sulfonamide derivatives, the process may start from a precursor like 1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxylic acid, followed by the introduction of the sulfonamide moiety . The synthesis conditions, such as the amount of base, solvent, temperature, and reaction time, are crucial for optimizing the yield of the desired product .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be characterized using techniques like FT-IR, 1H NMR, 13C NMR, and elemental analysis . Quantum mechanical calculations, such as Density Functional Theory (DFT), can predict the molecular structural parameters and vibrational frequencies, providing insights into the electronic properties and potential reactivity of the molecule .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including C-H amidation and sulfonamidation, which are facilitated by the presence of directing groups and catalyzed by metals like copper . These reactions are important for introducing functional groups that can enhance the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole-sulfonamide derivatives, such as their solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like trifluoromethyl groups can affect these properties . The compound's reactivity towards electrophilic or nucleophilic attack can be predicted by mapping the molecular electrostatic potential . Additionally, the compound's non-linear optical properties, such as electric dipole moment and hyperpolarizability, can be computed to explore its potential applications in materials science .

科学研究应用

碳酸酐酶同工酶的抑制作用

与4-(3,5-二甲基-1H-吡唑-1-羰基)-N-(4-乙基苯基)-1H-吡唑-5-磺酰胺相关的化合物对人碳酸酐酶同工酶I和II表现出显著的抑制作用。这种抑制作用对于理解生化过程和潜在的治疗应用至关重要。在体外研究了抑制效果,结果表明这些化合物比对照化合物乙酰唑胺更有效的抑制剂,乙酰唑胺是此类研究中的标准对照化合物 (Büyükkıdan et al., 2017); (Bülbül et al., 2008)。

抗菌和抗氧化活性

该化合物类别的某些衍生物已被合成,并显示出具有抗菌和抗氧化活性。对选定的细菌和真菌菌株评估了这些活性,证明了这些化合物在抗菌应用中的显着潜力 (Badgujar et al., 2018)。

抗增殖作用

合成的吡唑-磺酰胺衍生物,包括与4-(3,5-二甲基-1H-吡唑-1-羰基)-N-(4-乙基苯基)-1H-吡唑-5-磺酰胺相关的化合物,已经过测试抗癌细胞系的抗增殖活性。其中一些化合物表现出有希望的广谱抗肿瘤活性,与常用的抗癌药物相当 (Mert et al., 2014)。

合成与表征

这些化合物的合成和表征对其研究至关重要。各种研究论文详细介绍了用于合成和表征不同吡唑基磺酰胺衍生物的过程和方法。这项工作对于理解这些化合物的化学性质和潜在应用至关重要 (Komshina et al., 2020)。

DNA结合和细胞毒性研究

一些衍生物已被研究其与DNA的相互作用以及对癌细胞系的细胞毒性。这些研究提供了对这些化合物在治疗各种癌症中的潜在治疗应用的见解 (Reddy et al., 2017)。

属性

IUPAC Name |

4-(3,5-dimethylpyrazole-1-carbonyl)-N-(4-ethylphenyl)-1H-pyrazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O3S/c1-4-13-5-7-14(8-6-13)21-26(24,25)16-15(10-18-19-16)17(23)22-12(3)9-11(2)20-22/h5-10,21H,4H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSIABFKSRMIQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=NN2)C(=O)N3C(=CC(=N3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

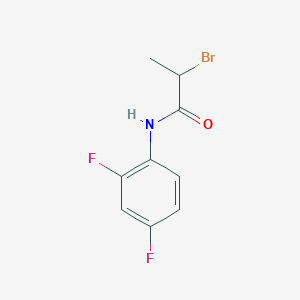

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-3-[(4-nitrophenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B3033572.png)

![3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid](/img/structure/B3033583.png)

![N-(propan-2-ylideneamino)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B3033588.png)

![amino{[(4-chloro-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]sulfanyl}methaniminium bromide](/img/structure/B3033591.png)